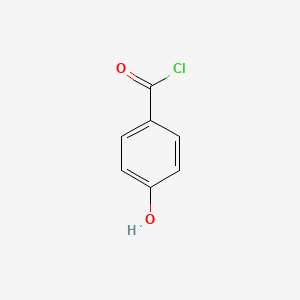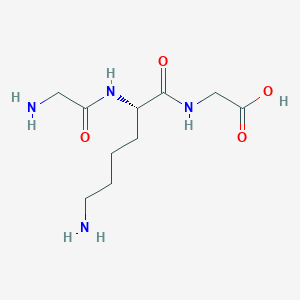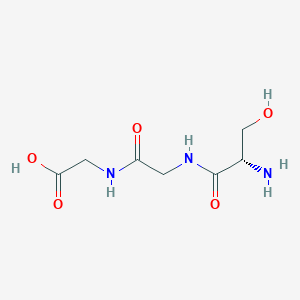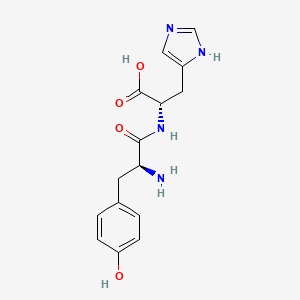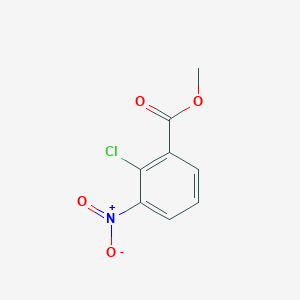
2-氯-3-硝基苯甲酸甲酯
概述
描述
Methyl 2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is solid in its physical form .
Synthesis Analysis
Methyl 2-chloro-3-nitrobenzoate can be synthesized from 2-chloro-3-nitrobenzoic acid and methanol . The reaction involves the use of concentrated sulfuric acid as a catalyst . The synthesis process is typically carried out under reflux conditions . The yield of the reaction can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group . The InChI code for this compound is1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 . Chemical Reactions Analysis
Methyl 2-chloro-3-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. Nitration is one such reaction, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring . This reaction is typically facilitated by a mixture of concentrated nitric and sulfuric acids .Physical And Chemical Properties Analysis
Methyl 2-chloro-3-nitrobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.5±22.0 °C at 760 mmHg . The compound is solid in its physical form . Its flash point is 147.0±22.3 °C .科学研究应用
农用化学品和药品合成
2-氯-3-硝基苯甲酸甲酯可用作各种农用化学品和药物化合物的起始原料或中间体。例如,它已被用于合成氯虫苯甲酰胺,这是一种用作杀虫剂的雷尼淀受体激活剂,展示了其在农用化学品研究和开发中的用途。该合成涉及多个步骤,包括酯化、还原、氯化和氨解,突出了该化合物在复杂有机合成过程中的多功能性 (陈艺芬、李爱霞、解亚飞,2010)。
基因毒性杂质的检测和定量
2-氯-3-硝基苯甲酸甲酯及其衍生物在制药行业至关重要,特别是在药物物质中基因毒性杂质的检测和定量方面。一项研究开发并验证了一种高效液相色谱法,用于同时检测和定量 2-(氯甲基)-3-硝基苯甲酸甲酯 (MCN) 及其相关化合物作为来那度胺(一种重要的抗癌药)中的基因毒性杂质。这项研究强调了 2-氯-3-硝基苯甲酸甲酯衍生物在确保药品安全性和有效性中的重要性 (Kishore Gaddam 等,2020)。
化学分析和溶解度研究
该化合物的分析应用通过其在气相色谱法中定量测定 2-甲基-3-硝基苯甲酸的用途得到证明,在该方法中,该化合物被酯化以进行分析。该应用对于监测纯度和分析研究和生产材料非常重要,为实用且可靠的分析方法提供了见解 (K. Xue & Z. Nan, 2002)。
此外,2-甲基-3-硝基苯甲酸在各种溶剂中的溶解度已被测量,为 Abraham 模型溶质描述符提供了有价值的数据。这项研究有助于预测该化合物在其他有机溶剂中的溶解度,这对于其在合成和制剂工艺中的应用至关重要 (Erin Hart 等,2017)。
材料科学和纳米技术
在材料科学和纳米技术中,2-氯-3-硝基苯甲酸甲酯的衍生物因其在创造具有独特性能的新材料方面的潜力而受到探索。例如,涉及氯代和硝基苯甲酸酯配体的银 (I) 配合物的合成和表征已针对其细胞毒性特性进行了研究。此类研究为该化合物在开发具有潜在生物医学应用的新材料中的应用开辟了可能性 (王农 & 史琦,2011)。
作用机制
Target of Action
The primary targets of Methyl 2-chloro-3-nitrobenzoate are organic compounds, particularly those containing benzene rings . The compound interacts with these targets through a series of chemical reactions, leading to changes in their structure and function .
Mode of Action
Methyl 2-chloro-3-nitrobenzoate interacts with its targets through a series of chemical reactions. These reactions involve the nitro group (−NO2) and the chloro group (−Cl) attached to the benzene ring . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring . The chloro group can participate in nucleophilic substitution reactions .
Biochemical Pathways
The action of Methyl 2-chloro-3-nitrobenzoate affects several biochemical pathways. One of these is the nitration of alkanes, which occurs at high temperatures in the vapor phase . Another pathway involves the direct substitution of hydrocarbons with nitric acid . The compound can also participate in displacement reactions with nitrite ions .
Pharmacokinetics
The compound’s polar character, due to the nitro group, may influence its volatility and solubility . These properties can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-chloro-3-nitrobenzoate’s action are largely dependent on the specific reactions it undergoes with its targets. For instance, the nitration of alkanes can lead to the formation of nitro compounds . Similarly, displacement reactions with nitrite ions can result in the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-3-nitrobenzoate can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by temperature, as some reactions, such as the nitration of alkanes, require high temperatures . Additionally, the compound’s stability and reactivity can be influenced by the presence of other chemicals in the environment .
安全和危害
Methyl 2-chloro-3-nitrobenzoate is associated with certain hazards. It has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
未来方向
The future directions for the study and application of Methyl 2-chloro-3-nitrobenzoate could involve further exploration of its synthesis, reactivity, and potential uses. As of now, it is primarily used for research purposes . Further studies could also explore its properties and potential applications in various fields of chemistry.
属性
IUPAC Name |
methyl 2-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQPBVZKBEHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968315 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53553-14-3 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


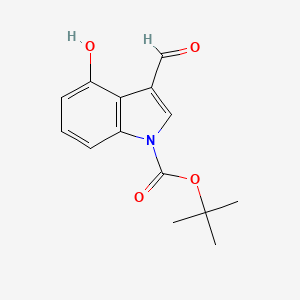
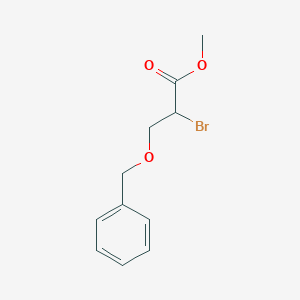
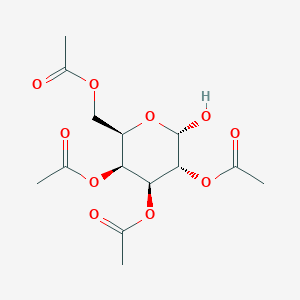
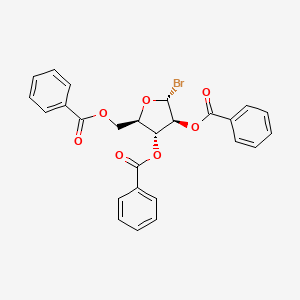
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
